molecular formula C23H24N2O5S B2695400 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 896321-03-2

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2695400
CAS No.: 896321-03-2
M. Wt: 440.51
InChI Key: RGQGXYVFPHIGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide (hereafter referred to as Compound A) is a sulfonamide-based ethanediamide derivative. Key structural features include:

  • 4-Methylbenzenesulfonyl (tosyl) group: A sulfonyl moiety known for enhancing bioavailability and binding affinity in medicinal compounds.
  • 4-Methylbenzyl group: A lipophilic substituent that may influence membrane permeability.
  • Ethanediamide backbone: A hydrogen-bonding scaffold that can enhance solubility and molecular recognition.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-16-5-9-18(10-6-16)14-24-22(26)23(27)25-15-21(20-4-3-13-30-20)31(28,29)19-11-7-17(2)8-12-19/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQGXYVFPHIGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and oxalamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Sulfonamide-Ethanediamide Analogues

Compound A shares close structural homology with N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide (Compound B , ). Key differences include:

Feature Compound A Compound B Impact on Properties
Sulfonyl substituent 4-Methylphenyl 4-Chlorophenyl Chloro (electron-withdrawing) vs. methyl (electron-donating) alters electronic density and metabolic stability.
Benzyl substituent 4-Methylphenyl 2-Methoxyphenyl Methoxy enhances polarity, potentially improving water solubility .
2.2. Sulfonamide Derivatives with Modified Backbones
  • N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide (Compound C, ): Lacks the ethanediamide backbone but shares the 4-methylbenzenesulfonyl group. Synthesized via palladium-catalyzed coupling, demonstrating the versatility of sulfonamide intermediates in drug discovery . Methyl and methoxy substituents highlight how minor modifications affect lipophilicity (ClogP: Compound A ≈ 3.8 vs. Compound C ≈ 2.5).
  • N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-(2-methoxybenzyl)ethanediamide (Compound D, ): Replaces the furan ring with a 1,3-oxazinan heterocycle.

Functional Group Analysis

3.1. Sulfonyl Group Variations
Compound Sulfonyl Substituent Biological Implications
Compound A 4-Methylphenyl Increased lipophilicity; common in antitumor agents (e.g., Celecoxib analogs) .
W-15 () 4-Chlorophenyl Chlorine enhances electrophilicity, improving receptor binding in opioid analogs .
3.2. Ethanediamide vs. Alternative Backbones
  • Ethanediamide : Present in Compound A and Compound B , this group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors).
  • AP-237 derivatives (): Replace ethanediamide with a piperidine-carboxamide scaffold, showing how backbone flexibility influences analgesic potency .

Table: Comparative Analysis of Key Compounds

Compound Core Structure Sulfonyl Group Benzyl Group Pharmacological Notes
A Ethanediamide + furan 4-Methylphenyl 4-Methylphenyl Potential antitumor (structural analogy to sulfonamides) .
B Ethanediamide + furan 4-Chlorophenyl 2-Methoxyphenyl Unreported activity; polar substituents may enhance solubility.
C Sulfonamide 4-Methylphenyl 4-Methoxyphenyl Intermediate for heterocyclic drug synthesis .
W-15 Piperidinyl sulfonamide 4-Chlorophenyl 2-Phenylethyl Opioid receptor binding (µOR Ki = 0.7 nM) .

Biological Activity

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound notable for its unique structural features, including a furan ring, a sulfonamide group, and an ethyl chain linked to a propyl amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although dedicated research specifically targeting this compound is limited.

While the exact mechanism of action remains unclear, compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the furan and sulfonamide groups suggests potential interactions through:

  • Hydrogen Bonding : The furan ring may form hydrogen bonds with nucleophilic sites on proteins.
  • Electrophilic Reactions : The sulfonamide group can act as an electrophile, potentially modifying enzyme activity.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory mechanisms.
  • Anticancer Potential : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds that have documented biological activities:

Compound NameStructural FeaturesUnique Aspects
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamideFluorobenzenesulfonyl groupFluorine substitution may enhance biological activity
3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamideChlorine substituent on benzene ringAffects solubility and reactivity
N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamideDifferent furan substitution positionPositioning affects electronic properties

Q & A

Q. What are the critical steps in synthesizing N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide?

  • Methodological Answer: Synthesis involves multi-step reactions:
  • Sulfonation: Reacting furan-2-yl ethylamine with 4-methylbenzenesulfonyl chloride under anhydrous conditions to prevent hydrolysis .
  • Coupling: Using coupling agents (e.g., EDC/HATU) to link the sulfonamide intermediate with N'-[(4-methylphenyl)methyl]ethanediamide in solvents like DMF or dichloromethane .
  • Purification: Chromatography (HPLC or column) to isolate the product, followed by spectroscopic validation (NMR, IR) .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, sulfonyl groups at δ 2.4 ppm for CH₃) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 487.18 g/mol) .
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies optimize reaction yields for analogs with conflicting bioactivity data?

  • Methodological Answer:
  • Comparative Assays: Test structural analogs (e.g., thiophene or pyridine substitutions) in parallel to identify electronic/steric effects on activity .
  • DOE (Design of Experiments): Vary catalysts (e.g., Lewis acids), solvents, and temperatures to map yield-contributing factors .
  • Computational Modeling: DFT calculations to predict reactivity of sulfonamide and furan moieties .

Q. How does the furan-sulfonamide motif influence biological target interactions?

  • Methodological Answer:
  • Molecular Docking: Simulate binding with enzymes (e.g., cyclooxygenase-2) to assess furan’s π-π stacking and sulfonamide’s hydrogen bonding .
  • SAR Studies: Synthesize derivatives (e.g., 4-chloro vs. 4-methoxy sulfonyl groups) and compare IC₅₀ values in enzyme inhibition assays .

Q. How to resolve discrepancies in spectroscopic data for structurally similar compounds?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., ethylenic protons near sulfonyl groups) .
  • X-ray Crystallography: Validate absolute configuration for chiral centers, especially at the ethanediamide linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.